Methyl 2-{3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl}acetate
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Overview
Description
Methyl 2-{3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl}acetate is an organic compound with a complex structure that includes a fluorinated phenyl ring and an ethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl}acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Fluorophenyl Intermediate:
Coupling Reaction: The fluorophenyl intermediate is then coupled with another phenyl ring through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a boronic acid derivative.
Esterification: Finally, the ester group is introduced through a reaction with methyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-{3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl}acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{3-[4-(methylcarbamoyl)-3-fluorophenyl]phenyl}acetate: Similar structure but with a methylcarbamoyl group instead of an ethylcarbamoyl group.
Methyl 2-{3-[4-(ethylcarbamoyl)-3-chlorophenyl]phenyl}acetate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl 2-{3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl}acetate is unique due to the presence of both the ethylcarbamoyl group and the fluorine atom. This combination can enhance its chemical stability, binding affinity, and selectivity in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 2-[3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-3-20-18(22)15-8-7-14(11-16(15)19)13-6-4-5-12(9-13)10-17(21)23-2/h4-9,11H,3,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVSGVCOXQPZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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